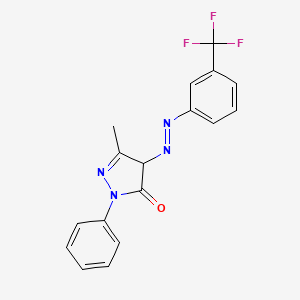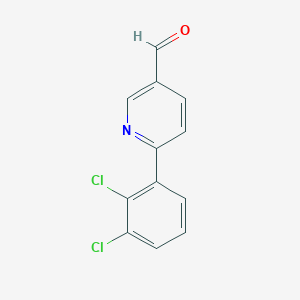
6-(2,3-Dichlorophenyl)nicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,3-dichlorophenyl)pyridine-3-carboxaldehyde, AldrichCPR is a chemical compound with the molecular formula C12H7Cl2NO and a molecular weight of 252.1 . It is a derivative of pyridinecarboxaldehyde, where the pyridine ring is substituted with a 2,3-dichlorophenyl group at the 6-position and an aldehyde group at the 3-position . This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 6-(2,3-dichlorophenyl)pyridine-3-carboxaldehyde typically involves the reaction of 2,3-dichlorobenzaldehyde with a pyridine derivative under specific conditions . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol . The product is then purified using techniques such as recrystallization or column chromatography .
Analyse Chemischer Reaktionen
6-(2,3-dichlorophenyl)pyridine-3-carboxaldehyde undergoes various chemical reactions, including:
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
The major products formed from these reactions include the corresponding carboxylic acids, primary alcohols, and substituted phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
6-(2,3-dichlorophenyl)pyridine-3-carboxaldehyde is used in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of 6-(2,3-dichlorophenyl)pyridine-3-carboxaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition . The compound can also interact with cellular pathways involved in oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6-(2,3-dichlorophenyl)pyridine-3-carboxaldehyde include:
Picolinaldehyde (pyridine-2-carboxaldehyde): This compound has the aldehyde group at the 2-position of the pyridine ring.
Nicotinaldehyde (pyridine-3-carboxaldehyde): This compound has the aldehyde group at the 3-position of the pyridine ring, similar to 6-(2,3-dichlorophenyl)pyridine-3-carboxaldehyde, but without the dichlorophenyl substitution.
Isonicotinaldehyde (pyridine-4-carboxaldehyde): This compound has the aldehyde group at the 4-position of the pyridine ring.
The uniqueness of 6-(2,3-dichlorophenyl)pyridine-3-carboxaldehyde lies in the presence of the 2,3-dichlorophenyl group, which imparts distinct chemical properties and reactivity compared to other pyridinecarboxaldehydes .
Eigenschaften
Molekularformel |
C12H7Cl2NO |
|---|---|
Molekulargewicht |
252.09 g/mol |
IUPAC-Name |
6-(2,3-dichlorophenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H7Cl2NO/c13-10-3-1-2-9(12(10)14)11-5-4-8(7-16)6-15-11/h1-7H |
InChI-Schlüssel |
ZDVDXNJYNFOIRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


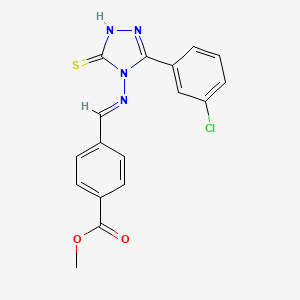
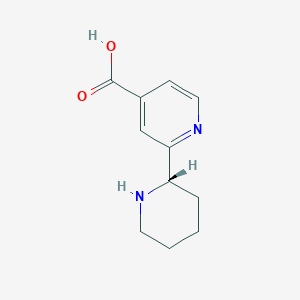


![3-[(3-Methylphenyl)methyl]oxolane-2,5-dione](/img/structure/B15087925.png)
![N-[(3Z,4Z)-4-(azepan-2-ylidene)-5-oxo-1-phenylpyrazolidin-3-ylidene]-2-methoxybenzamide](/img/structure/B15087926.png)
![Furan, 2,5-bis[1-(2-furanyl)-1-methylethyl]-](/img/structure/B15087930.png)
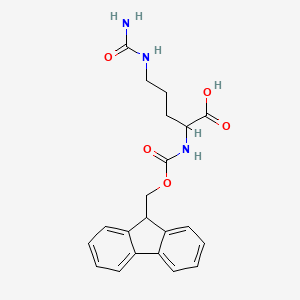
![1-[(3-Fluorophenyl)methyl]piperazin-2-one](/img/structure/B15087958.png)

![2-(8-Methylimidazo[1,2-a]pyridin-3-yl)aceticacidhemihydrochloride](/img/structure/B15087980.png)
![6-((5Z)-5-{[3-(2-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid](/img/structure/B15087989.png)
![2-[(3-methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-imine](/img/structure/B15087991.png)
